Azido-PEG6-C2-Boc
Description
Significance in Modern Chemical Synthesis and Bioconjugation
The primary significance of Azido-PEG6-t-butyl ester lies in its role as a versatile linker in modern chemical synthesis and bioconjugation. Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a single hybrid structure. This technique is fundamental to many areas of biomedical research and development.
The molecular structure of Azido-PEG6-t-butyl ester is specifically designed for "click chemistry," a set of chemical reactions known for their high efficiency, selectivity, and biocompatibility. The azide (B81097) group (-N₃) on the linker readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. medchemexpress.comcd-bioparticles.net These reactions allow for the efficient and stable attachment of the linker to molecules containing an alkyne group, forming a stable triazole linkage. cd-bioparticles.net
This capability is crucial for applications such as:
Drug Delivery: The PEG linker can improve the solubility and extend the circulation time of therapeutic agents in the bloodstream. biochempeg.comcreativepegworks.com This process, known as PEGylation, can lead to more effective drugs with reduced side effects. creativepegworks.com
Protein and Peptide Modification: By attaching the linker to proteins or peptides, researchers can enhance their stability, reduce their immunogenicity, and introduce new functionalities. creativepegworks.comucl.ac.be
Nanoparticle Functionalization: The linker can be used to modify the surface of nanoparticles, improving their biocompatibility and enabling the attachment of targeting ligands for specific delivery to cells or tissues. creativepegworks.comlookchem.com
Overview of Azido-PEG6-t-butyl Ester as a Versatile Synthetic Building Block
Azido-PEG6-t-butyl ester is considered a heterobifunctional linker because it possesses two distinct reactive termini: an azide group and a t-butyl ester protected carboxyl group. cd-bioparticles.netbiosynth.com This dual functionality is key to its versatility as a synthetic building block.
The Azide Group (-N₃): This functional group is relatively stable and does not readily react with many common chemical functionalities, ensuring that it remains intact during other synthetic steps. Its specific reactivity with alkyne groups through click chemistry provides a highly selective method for conjugation. broadpharm.com
The Polyethylene (B3416737) Glycol (PEG) Spacer: The core of the molecule is a chain of six repeating ethylene (B1197577) glycol units. This PEG spacer is hydrophilic (water-loving), which increases the solubility of the entire molecule and any molecule it is attached to in aqueous environments. cd-bioparticles.nettargetmol.com The flexible nature of the PEG chain also helps to minimize steric hindrance between the conjugated molecules. scbt.com
The t-butyl Ester Group: This group acts as a protecting group for a carboxylic acid. The t-butyl ester is stable under many reaction conditions but can be selectively removed (deprotected) under acidic conditions to reveal a free carboxylic acid. cd-bioparticles.nettargetmol.com This newly exposed carboxylic acid can then be used for a second conjugation reaction, typically with an amine-containing molecule, to form a stable amide bond. biochempeg.com
This strategic combination of a stable, selectively reactive azide, a solubilizing PEG chain, and a protected, selectively deprotectable carboxyl group allows chemists to construct complex bioconjugates in a stepwise and controlled manner. biosynth.com
Evolution of Polyethylene Glycol (PEG) Linkers in Research
The use of polyethylene glycol in biomedical applications, a strategy known as PEGylation, dates back to the 1970s. ucl.ac.bechempep.com Initially, researchers attached PEG to proteins to increase their size, which helped to extend their circulation time in the body and reduce their recognition by the immune system. ucl.ac.bechempep.com These early applications laid the groundwork for the development of numerous PEGylated protein drugs. nih.gov
The 1990s saw the advent of monodisperse PEG linkers, which have a precisely defined length and molecular weight, as opposed to the polydisperse mixtures used earlier. chempep.com This development allowed for more precise control over the structure and properties of the resulting bioconjugates. Over the past few decades, the field has evolved from using simple homobifunctional PEGs (with the same reactive group at both ends) to creating a vast array of sophisticated heterobifunctional linkers like Azido-PEG6-t-butyl ester. biosynth.comchempep.com Modern PEG linkers now come in various lengths and with a wide range of reactive groups to suit specific applications in drug delivery, diagnostics, and materials science. chempep.com
Scope and Objectives of Azido-PEG6-t-butyl Ester Research
Research involving Azido-PEG6-t-butyl ester and similar linkers is focused on advancing several key areas of biomedical science.
Targeted Drug Delivery: A major objective is the development of more effective targeted therapies. cd-bioparticles.net By using linkers like Azido-PEG6-t-butyl ester, researchers can attach targeting molecules (such as antibodies or peptides) to drug-loaded nanoparticles or directly to drug molecules. This approach aims to deliver the therapeutic agent specifically to diseased cells, such as cancer cells, thereby increasing efficacy and minimizing damage to healthy tissues.
Development of PROTACs: This linker is used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are novel therapeutic agents that work by hijacking the cell's natural protein disposal system to selectively destroy disease-causing proteins. medchemexpress.commedchemexpress.com The linker connects a ligand that binds to the target protein with a ligand that binds to an E3 ubiquitin ligase, bringing the two into proximity and triggering the degradation of the target protein. medchemexpress.com
Advanced Diagnostics and Imaging: Functionalizing imaging agents or biosensors with this linker can improve their performance. creativepegworks.com For example, attaching the linker to a fluorescent dye or a nanoparticle-based contrast agent can improve its solubility and circulation time, leading to clearer and more informative diagnostic images.
Biomaterials and Surface Modification: The linker is used to modify the surfaces of materials to improve their biocompatibility. lookchem.com For instance, coating a medical implant with a layer of PEG via this linker can reduce the likelihood of protein fouling and rejection by the body. lookchem.com
The overarching goal of research in this area is to leverage the unique properties of Azido-PEG6-t-butyl ester to create highly specific and effective tools for diagnosing and treating diseases, as well as for fundamental studies in chemical biology. sigmaaldrich.com
Chemical Properties and Structure
| Property | Value |
|---|---|
| Chemical Formula | C19H37N3O8 scbt.com |
| Molecular Weight | 435.51 g/mol scbt.com |
| Appearance | Data not available in search results |
| Solubility | Soluble in aqueous media cd-bioparticles.nettargetmol.com |
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N3O8/c1-19(2,3)30-18(23)4-6-24-8-10-26-12-14-28-16-17-29-15-13-27-11-9-25-7-5-21-22-20/h4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNUWAOLFSWRDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Azido Peg6 T Butyl Ester
Direct Synthesis Approaches to Azido-PEG6-t-butyl Ester
Direct synthesis involves modifying a pre-formed PEG6 backbone to introduce the azide (B81097) and t-butyl ester groups. This is typically achieved through a sequence of standard organic reactions tailored for PEG molecules.
Classical Esterification Techniques
The introduction of the t-butyl ester is a key step, often starting from a PEG molecule with a terminal carboxylic acid or hydroxyl group. The t-butyl ester functions as a protecting group for the carboxylic acid, preventing it from reacting in subsequent steps, such as azide introduction.
One common method involves the reaction of a carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst. However, a more controlled approach for PEG derivatives is often preferred. For instance, a PEG chain with a terminal carboxylic acid can be reacted with a t-butylating agent. Another route involves the esterification of a PEG-diol. Polyethylene (B3416737) glycols can undergo esterification reactions with carboxylic acids, although these reactions can be reversible. nih.gov The process combines an organic acid (RCOOH) with an alcohol (ROH) to form an ester (RCOOR) and water. venus-goa.com
A general procedure for forming t-butyl esters involves treating the corresponding carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in the presence of tert-butanol. This method provides a reliable way to form the ester under relatively mild conditions.
Table 1: General Conditions for t-Butyl Esterification of a PEG-Carboxylic Acid
| Reagent/Parameter | Condition | Purpose |
| Starting Material | Azido-PEG6-Carboxylic Acid | The PEG backbone to be esterified. |
| Reagent | tert-Butanol | Source of the t-butyl group. |
| Coupling Agent | DCC or EDC | Activates the carboxylic acid for esterification. |
| Catalyst | DMAP | Speeds up the esterification reaction. |
| Solvent | Dichloromethane (B109758) (DCM) | Anhydrous, non-protic solvent. |
| Temperature | Room Temperature | Mild reaction condition. |
Azide Introduction Methods
The azide group is typically introduced via a nucleophilic substitution reaction. alfa-chemistry.com The most common strategy begins with a PEG molecule bearing a terminal hydroxyl group. This hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate, which is then displaced by an azide ion.
The process involves two main steps:
Activation of the Hydroxyl Group: The terminal hydroxyl group of a PEG chain (e.g., HO-PEG6-t-butyl ester) is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (TEA) or pyridine. This reaction replaces the hydroxyl group with a tosylate (-OTs) or mesylate (-OMs) group, respectively. mdpi.comnih.gov
Nucleophilic Substitution: The resulting tosylated or mesylated PEG intermediate is then treated with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent such as dimethylformamide (DMF). mdpi.comnih.gov The azide ion (N₃⁻) displaces the leaving group to form the desired azido-terminated PEG. mdpi.comnih.gov
This two-step modification of a terminal hydroxyl group is a highly efficient method for introducing the azide functionality. acs.org High functionalization of the PEG end groups, often exceeding 95%, can be achieved with this method. mdpi.com
Table 2: Typical Two-Step Azide Introduction Protocol
| Step | Reagents | Solvent | Temperature | Outcome |
| 1. Tosylation | HO-PEG-R, p-TsCl, Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temp | TsO-PEG-R |
| 2. Azidation | TsO-PEG-R, Sodium Azide (NaN₃) | Dimethylformamide (DMF) | 65-80 °C | N₃-PEG-R |
Role of Protecting Groups in Synthesis
Protecting groups are essential in the multistep synthesis of complex molecules like Azido-PEG6-t-butyl ester to ensure chemoselectivity. wikipedia.org They temporarily mask a reactive functional group to prevent it from participating in undesired side reactions. researchgate.net
In this specific molecule, the t-butyl ester serves as a protecting group for a carboxylic acid functionality. libretexts.org Carboxylic acids are reactive under various conditions, including those used for azidation. By protecting the acid as a t-butyl ester, the synthesis can be performed without affecting this end of the molecule. The t-butyl group is advantageous because it is stable under many reaction conditions but can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to liberate the free carboxylic acid for subsequent reactions, such as amide bond formation or conversion to an NHS ester. axispharm.combroadpharm.comorganic-chemistry.org This deprotection step is clean and typically proceeds in high yield. organic-chemistry.org
The choice of protecting groups is critical for orthogonality, meaning that one group can be removed without affecting another. For example, if a synthesis required a different protecting group on the alcohol destined to become the azide, a silyl (B83357) ether (like TBDMS) could be used, which is typically removed with fluoride (B91410) ions, while the t-butyl ester remains intact until treated with acid. harvard.edu
Convergent and Divergent Synthetic Pathways
Beyond direct modification of a pre-formed PEG6 chain, more complex strategies can be employed, particularly for creating monodisperse (uniformly sized) PEG linkers.
Stepwise Assembly of PEG Units with Azide and t-butyl Ester Functionalities
Stepwise synthesis allows for the construction of PEG chains with a precise number of repeating units, avoiding the polydispersity common with commercial PEGs. beilstein-journals.org These methods involve the iterative coupling of PEG monomers or oligomers. nih.gov
A typical stepwise approach might use a bidirectional iterative coupling route. beilstein-journals.org This process would involve a PEG monomer protected with two different, orthogonally removable groups. For example, a monomer could have a base-labile protecting group (like a phenethyl group) on one end and a group that can be converted to a good leaving group (like a hydroxyl) on the other. beilstein-journals.org
In the context of Azido-PEG6-t-butyl ester, a stepwise synthesis could be envisioned as follows:
Start with a core molecule, such as one containing the t-butyl ester functionality.
Iteratively add protected ethylene (B1197577) glycol units. Each cycle involves deprotecting one end of the growing chain and coupling it with a new, singly-protected monomer.
After reaching the desired length (six units), the terminal protecting group is removed and converted into an azide group using the methods described in section 2.1.2.
This approach offers precise control over the linker length but is more labor-intensive and costly than direct synthesis from a commercial PEG6 starting material. nih.gov
Scalable Synthesis of Azido (B1232118) PEG N-Hydroxysuccinimide (NHS) Esters and Their Derivatives as Precursors
The synthesis of Azido-PEG-t-butyl ester is directly related to the scalable production of Azido-PEG-NHS esters, as the t-butyl ester is the immediate, protected precursor to the NHS ester. ijrpr.com NHS esters are highly valuable in bioconjugation because they react efficiently with primary amines on biomolecules to form stable amide bonds. vectorlabs.com
The synthetic pathway proceeds as follows:
Synthesis of Azido-PEG6-t-butyl ester: The compound is synthesized as described in section 2.1.
Deprotection: The t-butyl group is removed using an acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). This step yields the free carboxylic acid, Azido-PEG6-COOH. ijrpr.com
NHS Ester Formation: The free carboxylic acid is then activated. This is typically done by reacting it with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
This sequence highlights that a scalable synthesis of Azido-PEG-NHS esters relies on an efficient and scalable synthesis of the t-butyl ester precursor. ijrpr.com The flexibility of this process allows for adjustments in PEG chain length and functional group density to create customized reagents for various applications. ijrpr.com
Table 3: Conversion of t-Butyl Ester to NHS Ester
| Step | Starting Material | Reagents | Product |
| 1. Deprotection | Azido-PEG6-t-butyl ester | Trifluoroacetic acid (TFA), DCM | Azido-PEG6-COOH |
| 2. Activation | Azido-PEG6-COOH | N-hydroxysuccinimide (NHS), EDC/DCC | Azido-PEG6-NHS ester |
Purification and Characterization Techniques in Azido-PEG6-t-butyl Ester Synthesis
The successful synthesis of Azido-PEG6-t-butyl ester necessitates rigorous purification to remove starting materials, reagents, and byproducts. Subsequently, a suite of analytical techniques is employed to confirm the structure and purity of the final product.
Due to the polar nature of the polyethylene glycol chain, the purification of Azido-PEG6-t-butyl ester requires specific chromatographic techniques. The choice of method depends on the scale of the synthesis and the nature of the impurities.
Silica (B1680970) Gel Column Chromatography : This is the most common method for the purification of Azido-PEG6-t-butyl ester on a laboratory scale. A typical procedure involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a silica gel column. The compound is then eluted using a gradient solvent system. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product. Common solvent systems include gradients of methanol (B129727) in dichloromethane or ethyl acetate (B1210297) in hexanes. The progress of the separation is monitored by thin-layer chromatography (TLC).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : For achieving very high purity, especially for analytical standards or demanding applications, RP-HPLC is the preferred method. In this technique, a non-polar stationary phase (typically C18-functionalized silica) is used with a polar mobile phase, usually a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of an additive like trifluoroacetic acid (TFA). The gradient is run from a high concentration of the aqueous component to a higher concentration of the organic solvent, eluting the more polar impurities first.
The following table summarizes the key aspects of these purification techniques:
| Purification Technique | Stationary Phase | Mobile Phase (Typical) | Elution Principle |
| Silica Gel Column Chromatography | Silica Gel | Gradient of Methanol in Dichloromethane or Ethyl Acetate in Hexanes | Increasing polarity of the mobile phase elutes compounds of increasing polarity. |
| Reversed-Phase HPLC | C18-functionalized Silica | Gradient of Acetonitrile or Methanol in Water (often with 0.1% TFA) | Decreasing polarity of the mobile phase elutes compounds of decreasing polarity. |
Once purified, the identity and purity of Azido-PEG6-t-butyl ester are confirmed using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule.
¹H NMR : The proton NMR spectrum provides information on the number and environment of the hydrogen atoms. Key signals for Azido-PEG6-t-butyl ester include a singlet for the nine protons of the t-butyl group, a complex multiplet for the methylene (B1212753) protons of the PEG chain, and a characteristic triplet for the methylene protons adjacent to the azide group.
¹³C NMR : The carbon NMR spectrum confirms the carbon framework of the molecule. Distinct signals are observed for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the t-butyl group, the methylene carbons of the PEG chain, and the carbon atom attached to the azide functionality.
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like Azido-PEG6-t-butyl ester. The spectrum will typically show the molecular ion peak ([M+H]⁺ or [M+Na]⁺), confirming the successful synthesis of the target molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in the molecule. A key diagnostic peak for Azido-PEG6-t-butyl ester is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N₃), which typically appears around 2100 cm⁻¹. Other characteristic peaks include the C=O stretching of the ester and the C-O stretching of the ether linkages in the PEG chain.
The expected data from these characterization techniques are summarized in the table below:
| Technique | Key Observations for Azido-PEG6-t-butyl ester |
| ¹H NMR | Singlet for t-butyl protons; multiplet for PEG methylene protons; triplet for CH₂-N₃ protons. |
| ¹³C NMR | Signals for ester carbonyl, t-butyl carbons, PEG methylene carbons, and C-N₃ carbon. |
| Mass Spectrometry (ESI-MS) | Molecular ion peak corresponding to the calculated molecular weight. |
| FTIR Spectroscopy | Strong, sharp azide (N₃) stretch around 2100 cm⁻¹; C=O stretch for the ester; C-O stretch for the ether. |
Advanced Functionalization of Azido Peg6 T Butyl Ester
Strategies for Modifying the Azide (B81097) Functionality
The azide group is a stable and highly selective functional group that can participate in several powerful ligation reactions. broadpharm.com Its reactivity is central to its utility in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG6-t-butyl Ester
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne. nih.gov The azide group of Azido-PEG6-t-butyl ester readily participates in this reaction, allowing for its conjugation to a wide variety of alkyne-containing molecules. cd-bioparticles.netruixibiotech.com This reaction is catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts with a reducing agent or provided directly as a Cu(I) complex. broadpharm.comnih.gov
The CuAAC reaction is noted for its high efficiency and specificity, proceeding under mild, often aqueous conditions, and tolerating a broad range of other functional groups. organic-chemistry.org This has led to its widespread use in bioconjugation, such as in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where the Azido-PEG6-t-butyl ester can serve as a linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase. medchemexpress.commedchemexpress.commedchemexpress.com The reaction results in a stable and robust triazole linkage. medkoo.combroadpharm.com
Table 1: Key Components and Conditions for CuAAC with Azido-PEG6-t-butyl Ester
| Component | Role | Common Examples |
|---|---|---|
| Azido-PEG6-t-butyl Ester | Azide source | Not applicable |
| Alkyne-modified molecule | Reaction partner | Propargyl-functionalized proteins, peptides, or small molecules medkoo.comchemicalbook.com |
| Copper(I) catalyst | Catalyzes the cycloaddition | Cu(I) salts (e.g., CuBr, CuI), or Cu(II) salts (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate) nih.govorganic-chemistry.org |
| Ligand (optional) | Stabilizes the Cu(I) state and accelerates the reaction | Tris(benzyltriazolylmethyl)amine (TBTA), bathocuproinedisulfonic acid (BCS) |
| Solvent | Reaction medium | Aqueous buffers, DMSO, THF, or mixtures thereof nih.gov |
Staudinger Ligation with Azido-PEG6-t-butyl Ester
The Staudinger ligation is another powerful bioorthogonal reaction that involves the reaction of an azide with a specifically engineered phosphine (B1218219), typically a triarylphosphine bearing an ortho-ester or thioester. broadpharm.com This reaction forms a stable amide bond upon hydrolysis of an aza-ylide intermediate. While direct research findings on Staudinger ligation specifically with Azido-PEG6-t-butyl ester are limited in the provided results, the azide functionality is the key reactant. broadpharm.com This method has been successfully employed with other azide-PEG linkers. For instance, it has been used in a "click-to-clear" strategy to remove radiolabeled antibodies from circulation by administering a phosphine-containing clearing agent that reacts with the azide on the antibody conjugate. nih.gov This demonstrates the potential utility of the azide group on Azido-PEG6-t-butyl ester for such advanced bioconjugation strategies. lumiprobe.com
Strategies for Modifying the t-butyl Ester Functionality
The t-butyl ester serves as a protecting group for a carboxylic acid. Its removal and the subsequent activation of the resulting carboxylate open up another avenue for conjugation.
Acid-Mediated Deprotection to Yield Carboxylic Acid
The tert-butyl ester of Azido-PEG6-t-butyl ester is labile under acidic conditions. cd-bioparticles.netmedkoo.com Treatment with a suitable acid cleaves the ester bond, releasing isobutene and yielding the corresponding carboxylic acid, Azido-PEG6-acid. broadpharm.comdcchemicals.combroadpharm.com This deprotection is a common and straightforward procedure in organic synthesis. The specific acidic conditions can be tailored to be mild enough to avoid cleavage of other acid-sensitive groups that might be present in a larger molecule.
Table 3: Reagents for Acid-Mediated Deprotection of t-butyl Esters
| Reagent | Conditions | Comments |
|---|---|---|
| Trifluoroacetic acid (TFA) | Typically used in dichloromethane (B109758) (DCM) at room temperature | Highly effective; TFA is volatile and easily removed. |
| Formic acid | Used neat or as a solution | Milder alternative to TFA. |
Subsequent Coupling Reactions of the Liberated Carboxylic Acid
Once the carboxylic acid has been unmasked, it becomes available for a variety of coupling reactions, most notably the formation of amide bonds. dcchemicals.com To achieve this, the carboxylic acid is typically activated in situ using a coupling reagent. This activated intermediate then readily reacts with a primary or secondary amine to form a stable amide linkage. medchemexpress.com This two-step sequence of deprotection followed by coupling allows for the conjugation of the PEG linker to proteins, peptides, or other amine-containing molecules.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). dcchemicals.com The efficiency of these reactions can often be enhanced by the addition of reagents such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), which form active ester intermediates that are less prone to side reactions and react cleanly with amines. organic-chemistry.orgrsc.org
Table 4: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example | Role |
|---|---|---|
| Carbodiimides | EDC, DCC | Activates the carboxylic acid to form an O-acylisourea intermediate dcchemicals.comorganic-chemistry.org |
| Additives | NHS, HOBt, HOAt | Forms a more stable activated ester, improves yield, and can reduce side reactions rsc.org |
Tailoring PEG Chain Lengths and Functional Group Density in Azido-PEG-t-butyl Ester Derivatives
The precise functionality of heterobifunctional linkers like Azido-PEG6-t-butyl ester can be meticulously tuned for specific applications by modifying two key structural parameters: the length of the polyethylene (B3416737) glycol (PEG) chain and the density of the terminal functional groups. These modifications allow for the optimization of a derivative's physicochemical properties, such as solubility, steric hindrance, and valency, which are critical for its performance in bioconjugation, drug delivery, and materials science. thermofisher.com
Influence of PEG Chain Length
Research Findings: Increasing the length of the PEG chain has been shown to enhance the hydrodynamic size and aqueous solubility of the conjugate molecule. thermofisher.comnih.gov This "stealth" characteristic can shield the attached molecule from proteolytic enzymes and reduce immunogenicity, which is particularly advantageous in therapeutic applications for extending the circulation half-life of a drug. broadpharm.comnih.gov For example, studies on PEGylated nanoparticles have demonstrated that increasing the PEG molecular weight from 2 kDa to 20 kDa can prevent aggregation and reduce adsorption of blood components, leading to longer circulation times. nih.gov
However, the relationship between chain length and biological function is not always linear. While longer chains provide better shielding, they can also introduce excessive steric hindrance, potentially interfering with the binding affinity of a targeting ligand to its receptor. dovepress.comrsc.org Several studies have reported that shorter PEG linkers may facilitate more favorable receptor-ligand interactions by limiting the conformational freedom of the attached ligand. dovepress.com The optimal PEG chain length must therefore be determined empirically for each specific application, balancing the need for solubility and shielding against potential steric interference. nih.govdovepress.com This optimization is critical in the design of antibody-drug conjugates (ADCs) and targeted nanoparticles, where linker length can significantly impact potency and selectivity. broadpharm.com
The table below illustrates examples of Azido-PEG-t-butyl ester derivatives with varying PEG chain lengths.
| Compound Name | Number of PEG Units (n) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Azido-PEG6-t-butyl ester | 6 | C19H37N3O8 | 435.51 biochempeg.com |
| Azido-PEG15-t-butyl ester | 15 | C37H73N3O17 | 828.0 medchemexpress.com |
| Azido-PEG16-t-butyl ester | 16 | C39H77N3O18 | 872.05 cd-bioparticles.net |
Modulating Functional Group Density
Beyond linear, bifunctional linkers, advanced derivatives can be synthesized with increased functional group density. This involves creating branched or multi-arm PEG structures where a central core is decorated with multiple PEG arms, each potentially terminating with an azide or a protected carboxyl group. mdpi.com This approach allows for the attachment of multiple copies of a molecule to a single linker, a concept known as multivalency.
The synthesis of these complex structures often involves the use of branched PEG precursors or the stepwise construction of dendritic arms using building blocks like L-2-aminoadipic acid. mdpi.com An example of a commercially available derivative with higher functional group density is N-(t-butyl ester-PEG6)-N-bis(PEG6-azide), which provides two azide functionalities for conjugation. precisepeg.com This design is instrumental in the development of next-generation drug carriers, PROTACs, and other complex bioconjugates where precise control over the number and spacing of attached molecules is paramount for optimizing biological activity. precisepeg.com
The table below provides a conceptual comparison between a standard linear linker and a derivative with higher functional group density.
| Linker Architecture | Example Compound Structure | Description | Functional Group Ratio (Azide:Ester) |
|---|---|---|---|
| Linear | N3-(PEG)6-COOtBu | A single, linear PEG chain with one functional group at each end. | 1:1 |
| Branched (High Density) | [N3-(PEG)6]2-N-(PEG)6-COOtBu | A central nitrogen atom linked to two PEG-azide arms and one PEG-ester arm. | 2:1 |
Applications of Azido Peg6 T Butyl Ester in Bioconjugation Chemistry
Role as a Versatile Linker in Bioconjugation
The distinct chemical functionalities at either end of the Azido-PEG6-t-butyl ester molecule allow for sequential and controlled conjugation reactions. This makes it an invaluable tool for constructing complex biomolecular architectures.
Facilitating Conjugation with Alkyne, BCN, and DBCO via Click Chemistry
The azide (B81097) group is a key component for "click chemistry," a set of biocompatible reactions known for their high efficiency, selectivity, and mild reaction conditions. Specifically, the azide can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form a stable triazole linkage. broadpharm.combroadpharm.comaxispharm.commedkoo.com Furthermore, it can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclic alkynes like bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO). broadpharm.combroadpharm.comaxispharm.commedchemexpress.com This versatility allows for the precise attachment of the linker to a wide range of molecules that have been functionalized with a corresponding alkyne group. broadpharm.combroadpharm.comaxispharm.commedkoo.com
| Click Chemistry Reaction Type | Reactant for Azide Group | Key Features |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | High efficiency, requires copper catalyst. medchemexpress.com |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Bicyclo[6.1.0]nonyne (BCN) | Copper-free, fast kinetics. medchemexpress.com |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) | Copper-free, excellent stability. medchemexpress.com |
Enhancing Solubility and Biocompatibility of Conjugates
The polyethylene (B3416737) glycol (PEG) component of Azido-PEG6-t-butyl ester plays a crucial role in improving the physicochemical properties of the resulting bioconjugates. The hydrophilic nature of the PEG spacer often increases the solubility of conjugated molecules, particularly those that are poorly soluble in aqueous environments. broadpharm.combroadpharm.commedkoo.comaxispharm.com This enhanced solubility is critical for many biological applications. Moreover, PEGylation, the process of attaching PEG chains, is well-known to enhance the biocompatibility of molecules. It can create a protective hydrophilic shield around the conjugate, which may reduce aggregation and lower immunogenicity. biochempeg.com
Development of Antibody-Drug Conjugates (ADCs) Utilizing Azido-PEG6-t-butyl Ester Derivatives
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potential of a small-molecule drug. The linker connecting the antibody and the payload is a critical component of ADC design, influencing its stability, pharmacokinetics, and efficacy. biochempeg.com Azido-PEG6-t-butyl ester derivatives are valuable tools in the construction of these complex molecules.
Non-Cleavable Linker Strategies in ADC Synthesis
In some ADC designs, a non-cleavable linker is preferred. These linkers ensure that the cytotoxic payload remains attached to the antibody until the entire ADC is internalized by the target cell and degraded within the lysosome. This approach relies on the complete breakdown of the antibody to release the active drug, which can minimize off-target toxicity. Derivatives of Azido-PEG6-t-butyl ester can be employed in non-cleavable linker strategies, providing a stable connection between the antibody and the drug. creative-biolabs.com For instance, a related compound, Azido-PEG6-Tos, is described as a non-cleavable linker for bioconjugation. creative-biolabs.com The stability of the triazole ring formed via click chemistry contributes to the non-cleavable nature of the linkage.
Cleavable Linker Strategies in ADC Synthesis
Conversely, cleavable linkers are designed to release the drug payload in response to specific conditions within the tumor microenvironment or inside the target cell, such as changes in pH or the presence of certain enzymes. axispharm.com While Azido-PEG6-t-butyl ester itself forms a stable linkage, its derivatives can be incorporated into more complex, cleavable linker designs. For example, Azido-PEG6-NHS ester is described as a cleavable ADC linker. medchemexpress.commedchemexpress.cn The cleavable nature would be conferred by other chemical groups within the larger linker structure, not the azide-alkyne linkage itself. The choice between a cleavable and non-cleavable strategy depends on the specific drug, target, and desired mechanism of action.
Application in Proteolysis-Targeting Chimeras (PROTACs) Research
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. medchemexpress.com The linker connecting the target protein-binding ligand and the E3 ligase-binding ligand is a crucial element in PROTAC design, affecting the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase).
Derivatives of Azido-PEG6-t-butyl ester, such as Azide-PEG6-amido-C16-Boc, are utilized as alkyl/ether-based PROTAC linkers. medchemexpress.commedchemexpress.eu The PEG component of the linker can influence the solubility and cell permeability of the PROTAC molecule. The modular nature of the linker, enabled by the reactive azide and protected carboxyl groups, allows for the systematic variation of linker length and composition, which is a key aspect of optimizing PROTAC efficacy. medchemexpress.commedchemexpress.com
Design and Synthesis of PROTAC Linkers with Azido-PEG6-t-butyl Ester Scaffolds
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com The linker connecting the target protein-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing its efficacy and physicochemical properties. biochempeg.com
Azido-PEG6-t-butyl ester is a valuable building block for constructing PROTAC linkers. medchemexpress.commedchemexpress.commedchemexpress.com Its bifunctional nature allows for the sequential or convergent synthesis of PROTACs. For instance, the azide group can be reacted with an alkyne-modified ligand for the target protein or the E3 ligase via click chemistry. medchemexpress.com Subsequently, the t-butyl ester can be deprotected to reveal a carboxylic acid, which can then be coupled to the other ligand using standard amide bond formation chemistry. This modular approach enables the systematic variation of the linker length and composition to optimize PROTAC activity. biochempeg.comnih.gov
In one synthetic strategy, commercially available azide-functionalized pomalidomide (B1683931) derivatives with PEG linkers of varying lengths, including PEG6, were reacted with alkyne-containing inhibitor scaffolds under standard CuAAC conditions to generate a library of PROTACs. biorxiv.orgacs.org This highlights the utility of azide-PEG linkers in the rapid assembly of PROTAC candidates for screening and optimization.
Impact of Linker Length and Composition on PROTAC Efficacy
The length and composition of the linker in a PROTAC are crucial for its ability to induce the degradation of the target protein. biochempeg.comexplorationpub.com The linker must be long enough to allow for the simultaneous binding of the two ligands to their respective proteins without steric hindrance, yet not so long that the ternary complex formation is inefficient. explorationpub.com
Studies have shown that the linker length significantly affects PROTAC potency. For example, in a series of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal for ER degradation. nih.govsigmaaldrich.com In another study on soluble epoxide hydrolase (sEH) PROTACs, compounds with a PEG5 or PEG6 linker demonstrated degradation activity, whereas those with shorter PEG linkers (PEG1-PEG4) were inactive. biorxiv.orgacs.org Specifically, the PROTAC with the PEG5 linker showed a more significant decrease in the target protein levels compared to the one with the PEG6 linker. biorxiv.orgacs.org
The composition of the linker also plays a vital role. The incorporation of PEG units, as in Azido-PEG6-t-butyl ester, can increase the water solubility and cell permeability of PROTACs. biochempeg.com However, the substitution of an alkyl chain with PEG units has, in some cases, led to reduced PROTAC activity, suggesting that the linker's chemical nature can influence the stability and conformation of the ternary complex. nih.gov Furthermore, the linker composition can affect the passive cell permeability of PROTACs, with more flexible linkers potentially allowing the molecule to adopt folded conformations that shield polar surface areas, thereby enhancing permeability. diva-portal.orgnih.gov
Table 1: Impact of Linker Length on PROTAC Efficacy
| PROTAC Target | Linker Series | Optimal Linker Length (atoms) | Key Finding | Reference |
|---|---|---|---|---|
| Estrogen Receptor (ER)-α | PEG-based | 16 | Significant effect of chain length on PROTAC efficacy was observed. | nih.gov, sigmaaldrich.com |
| Soluble Epoxide Hydrolase (sEH) | PEG-based | PEG5 > PEG6 | PROTACs with PEG5 and PEG6 linkers showed activity, while shorter linkers were inactive. | biorxiv.org, acs.org |
| Epidermal Growth Factor Receptor (EGFR) | PEG-based | - | Extension of the linker by a single ethylene (B1197577) glycol unit abolished HER2 degradation, providing a selective EGFR degrader. | nih.gov |
Functionalization of Biomolecules for Enhanced Properties
Conjugation to Proteins and Peptides
Azido-PEG6-t-butyl ester serves as a versatile tool for the modification of proteins and peptides. polyethyleneglycolpeg.com The azide group can be selectively reacted with an alkyne-functionalized protein or peptide via click chemistry. broadpharm.com This method is highly efficient and bioorthogonal, meaning it does not interfere with native biological functional groups. Following conjugation, the t-butyl ester can be deprotected to provide a carboxylic acid handle for further modifications or for altering the charge of the biomolecule. PEGylation, the process of attaching PEG chains to molecules, can enhance the solubility and stability of proteins and peptides and reduce their immunogenicity. polyethyleneglycolpeg.com
Modification of Nucleic Acids
The functionalization of nucleic acids with molecules like Azido-PEG6-t-butyl ester can be used to attach them to other biomolecules or surfaces. lookchem.com Azides are bioorthogonal reporter groups that are useful for the site-specific labeling of RNA to study its biological functions. nih.gov While the direct solid-phase synthesis of azido-modified nucleic acids can be challenging, post-synthetic modification strategies have been developed. nih.gov For instance, an amino-modified nucleic acid can be converted to an azido-modified one through a diazotransfer reaction. nih.gov Subsequently, the azide group can be used for conjugation reactions, such as click chemistry, to attach PEG linkers or other moieties.
Surface Modification of Nanoparticles and Other Carriers
Azido-PEG6-t-butyl ester and similar PEGylated molecules are employed in the surface modification of nanoparticles and other drug delivery carriers. lookchem.com The PEG spacer provides a hydrophilic and biocompatible coating that can reduce non-specific protein adsorption, a phenomenon that often leads to the rapid clearance of nanoparticles from circulation. lookchem.com This "stealth" effect increases the circulation time of the nanoparticles, enhancing their potential for targeted drug delivery. nih.gov
The azide group on the surface of the PEGylated nanoparticle serves as a versatile handle for further functionalization. google.com Targeting ligands, imaging agents, or therapeutic molecules can be attached to the nanoparticle surface via click chemistry. google.com For example, a study described the functionalization of nanoparticles with azide-PEG-thiol to attach drug molecules. google.com This modular approach allows for the creation of multifunctional nanoparticles with tailored properties for specific biomedical applications. google.com
Table 2: Applications of Azido-PEG6-t-butyl Ester in Functionalization
| Application Area | Biomolecule/Carrier | Key Advantage of Using Azido-PEG6-t-butyl Ester | Reference |
|---|---|---|---|
| Bioconjugation | Proteins and Peptides | Enhanced solubility, stability, and reduced immunogenicity through PEGylation. Provides a handle for further modification. | polyethyleneglycolpeg.com |
| Nucleic Acid Modification | RNA | Enables site-specific labeling and attachment to other molecules or surfaces for studying biological function. | lookchem.com, nih.gov |
| Surface Modification | Nanoparticles | Provides a hydrophilic, biocompatible coating ("stealth" effect) and a versatile handle for attaching targeting ligands or therapeutic agents. | lookchem.com, nih.gov, google.com, |
Azido Peg6 T Butyl Ester in Materials Science and Nanotechnology
Engineering of Advanced Polymeric Materials
The unique trifecta of functionalities in Azido-PEG6-t-butyl ester makes it a powerful building block for creating complex and well-defined polymeric architectures.
Azido-PEG6-t-butyl ester is instrumental in the modular synthesis of advanced block copolymers and dendrimers. Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. Amphiphilic block copolymers, containing both hydrophobic and hydrophilic segments, are of particular interest as they can self-assemble into various nanostructures like micelles and vesicles. mdpi.comnih.govepstem.net
In a typical synthesis, a polymer with a terminal alkyne group can be "clicked" with Azido-PEG6-t-butyl ester. This reaction attaches the PEG linker to the existing polymer chain. nih.gov Subsequently, the t-butyl group can be hydrolyzed to reveal a carboxylic acid, which can then initiate the polymerization of another type of monomer, leading to the formation of a well-defined block copolymer. ru.nl This method allows for precise control over the composition and architecture of the final material.
Dendrimers are highly branched, tree-like macromolecules with a defined structure. The synthesis of linear-dendritic block copolymers often employs Azido-PEG6-t-butyl ester or similar azido-PEG linkers. nih.govresearchgate.net For instance, a dendron with an alkyne group at its focal point can be coupled to an azide-terminated PEG chain. researchgate.net This approach combines the properties of the linear PEG block (solubility, biocompatibility) with the multivalent nature of the dendritic block. nih.gov Research has demonstrated the synthesis of PEG-dendritic block copolymers up to the fifth generation (G5), showcasing the efficiency of using azido-functionalized PEG as a starting point for divergent dendritic growth. nih.gov
Table 1: Examples of Polymeric Architectures Synthesized Using Azido-PEG Linkers
| Polymer Architecture | Synthesis Strategy | Key Features of Azido-PEG6-t-butyl Ester | Resulting Material | Reference(s) |
|---|---|---|---|---|
| Amphiphilic Diblock Copolymer | Click reaction of alkyne-terminated polystyrene with azido-PEG, followed by hydrolysis of t-butyl ester to form poly(acrylic acid) block. | Azide (B81097) for click reaction, t-butyl ester as a protected acid. | Polystyrene-b-poly(acrylic acid) with a PEG spacer, forms vesicular aggregates. | ru.nl |
| Linear-Dendritic Block Copolymer | Click reaction between an alkyne-functionalized PEG and an azido-functionalized azobenzene (B91143) dendron. | Provides a flexible, hydrophilic linear block for attachment to the dendritic structure. | Photoresponsive block copolymer with nanosegregated lamellar structure. | researchgate.net |
| PEG-[G5] Dendritic Block Copolymer | Divergent growth starting from a PEG-azide focal point using an acetylenedicarboxylate (B1228247) repeating unit. | Azide serves as the initial reactive site for building the dendritic block. | High-generation (G5) biodegradable polyester (B1180765) dendrimer with 32 terminal groups. | nih.gov |
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. Their soft, hydrated nature makes them highly suitable for biomedical applications. Azido-PEG6-t-butyl ester can be incorporated into hydrogel networks as a cross-linker or as a pendant chain to impart specific properties. d-nb.info
The azide group allows the linker to be "clicked" into a polymer backbone or to react with multi-alkyne functional molecules to form a cross-linked network. The presence of the PEG6 chain within the network structure enhances its hydrophilicity and flexibility, which are critical for the swelling behavior and mechanical properties of the hydrogel. d-nb.info Furthermore, the t-butyl ester terminus can be deprotected post-fabrication to introduce carboxylic acid groups throughout the hydrogel matrix. These groups can be used to immobilize biomolecules, such as peptides or growth factors, or to modulate the hydrogel's response to pH changes. google.com This strategy allows for the creation of "smart" hydrogels that can respond to environmental stimuli. d-nb.info
Surface Modification for Biomedical and Sensor Applications
The ability to control the chemistry of surfaces at the molecular level is crucial for the development of advanced biomedical devices and biosensors. Azido-PEG6-t-butyl ester is a key reagent for such surface engineering.
A major challenge in biomedical implants and devices is the non-specific adsorption of proteins and cells, a process known as biofouling, which can trigger adverse immune responses and device failure. diva-portal.org Coating surfaces with PEG, a process known as PEGylation, is a widely adopted strategy to create non-fouling surfaces. nih.govnih.gov The highly dynamic and hydrophilic PEG chains form a hydrated layer that sterically hinders the approach and adsorption of proteins. diva-portal.org
Azido-PEG6-t-butyl ester is used to graft PEG chains onto surfaces that have been pre-functionalized with alkyne groups. The azide group of the linker reacts specifically with the surface-bound alkynes, forming a dense layer of PEG chains. nih.gov This method has been used to modify various materials, including medical implants and nanoparticles, to improve their biocompatibility. The terminal ester group can either be left intact or hydrolyzed to a carboxylic acid to allow for the subsequent attachment of specific biomolecules, creating a bifunctional surface that is both resistant to non-specific binding and capable of specific biological recognition.
The performance of biosensors and diagnostic platforms relies on the specific capture of target analytes on a sensor surface while minimizing background noise from non-specific binding. Azido-PEG6-t-butyl ester serves as an ideal linker for attaching biorecognition elements (e.g., antibodies, DNA) to sensor surfaces.
The process typically involves modifying the sensor surface (e.g., gold, silica) with alkyne groups and then using click chemistry to attach the Azido-PEG6-t-butyl ester. nih.gov The PEG chain acts as a spacer, holding the biorecognition element away from the surface to ensure its proper orientation and accessibility for binding to the target analyte. This spacing also contributes to reducing non-specific adsorption on the sensor surface itself. After the linker is attached, the t-butyl group is removed, and the resulting carboxylic acid is activated to covalently bind to amine groups on the desired biomolecule. This multi-step approach provides a robust and controlled method for creating highly sensitive and specific biosensing platforms. nih.gov
Table 2: Research Findings on Surface Modification using Azido-PEG Linkers
| Application | Surface/Material | Functionalization Steps | Key Outcome | Reference(s) |
|---|---|---|---|---|
| Non-Fouling Coatings | Gold Electrode | 1. Form a self-assembled monolayer (SAM) of an alkyne-terminated thiol. 2. React with an azido-PEG linker via click chemistry. | Creation of a dense, hydrophilic PEG layer that resists protein adsorption. | nih.gov |
| Biosensor Platform | Silica (B1680970) Nanoparticles | 1. Silanize surface with an alkyne-containing silane. 2. Attach Azido-PEG-Ester via click chemistry. 3. Deprotect ester. 4. Couple antibody to the carboxylic acid. | Enhanced biocompatibility and specific targeting capabilities for diagnostic applications. | |
| Marine Antifouling | Various Substrates | Synthesis of hydrogel coatings using photoinduced thiol-ene chemistry with PEG-based monomers. | Coatings with longer PEG chains showed enhanced resistance to marine bacteria and diatoms. | diva-portal.org |
Integration into Nanomaterials for Drug Delivery and Imaging
Nanoparticles offer great promise as carriers for targeted drug delivery and as contrast agents for medical imaging. Modifying their surface with Azido-PEG6-t-butyl ester enhances their performance and biocompatibility. nih.govacs.org When nanoparticles are introduced into the bloodstream, they are often quickly recognized and cleared by the immune system. PEGylation creates a "stealth" coating around the nanoparticle, shielding it from immune recognition and prolonging its circulation time in the body. nih.govnih.gov This increased circulation time enhances the probability of the nanoparticle reaching its target tissue, such as a tumor, through the enhanced permeability and retention (EPR) effect. acs.org
The functionalization process involves attaching Azido-PEG6-t-butyl ester to the nanoparticle surface, often through click chemistry with corresponding alkyne groups on the nanoparticle. researchgate.net This creates a stable, covalently attached PEG layer. The terminal t-butyl ester group provides a latent reactive site. After deprotection, the exposed carboxylic acid can be used to conjugate targeting ligands (e.g., antibodies, folic acid) that guide the nanoparticle to specific cells, or to attach drug molecules for controlled release. This multifunctional approach allows for the design of sophisticated nanocarriers that are long-circulating, target-specific, and capable of delivering a therapeutic or diagnostic payload. nih.govacs.org
Mechanistic Investigations and Reaction Optimization
Kinetics and Thermodynamics of Reactions Involving Azido-PEG6-t-butyl Ester
The primary utility of the azide (B81097) group in Azido-PEG6-t-butyl ester is its participation in 1,3-dipolar cycloaddition reactions with alkynes, a cornerstone of click chemistry. The two most prominent variations are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The thermodynamics of these reactions are highly favorable. The formation of the stable aromatic triazole ring from high-energy azide and alkyne reactants is a strongly exothermic process. For SPAAC, the reaction is further driven by the release of enthalpy from the high ring strain of cyclooctyne (B158145) reagents (often >18 kcal/mol), which allows the reaction to proceed spontaneously under physiological conditions.
The kinetics of these reactions, however, differ significantly. CuAAC reactions are known for their rapid rates, with second-order rate constants typically in the range of 10 to 100 M⁻¹s⁻¹. broadpharm.comnih.gov In contrast, SPAAC reactions are generally slower, with rate constants that can range from 10⁻² to 1 M⁻¹s⁻¹, depending on the specific strained alkyne used. broadpharm.com For instance, reactions involving dibenzocyclooctyne (DBCO) derivatives are among the faster SPAAC reactions. broadpharm.com The PEG6 linker itself, being a flexible chain, is not expected to sterically hinder the azide group significantly, allowing reaction kinetics to be primarily dictated by the chosen alkyne partner and the reaction conditions.
Table 1: General Kinetic Parameters for Click Reactions
| Reaction Type | Typical Alkyne Partner | Typical Rate Constant (M⁻¹s⁻¹) | Catalyst Required |
|---|---|---|---|
| CuAAC | Terminal Alkyne | 10 - 100 | Yes (Copper I) |
Note: Data represents typical values for these reaction classes. broadpharm.comnih.gov
Influence of Reaction Conditions on Click Chemistry Efficiency
The efficiency and rate of click chemistry reactions involving Azido-PEG6-t-butyl ester are highly dependent on the specific reaction conditions.
For CuAAC reactions , several factors are critical:
Catalyst and Ligands: The active catalyst is the Copper(I) ion, which is often generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. nih.gov The stability and efficacy of the Cu(I) catalyst can be enhanced by using chelating ligands. Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are particularly effective in aqueous solutions, preventing copper precipitation and protecting conjugated biomolecules from oxidative damage. nih.gov
Solvent: CuAAC reactions are robust and can be performed in a wide variety of solvents, including water, alcohols, DMSO, and mixtures thereof. acs.org The choice of solvent can influence reaction rates and the solubility of reactants. core.ac.uk For bioconjugation, aqueous buffer systems (pH 4-12) are commonly employed. nih.govacs.org
Temperature: While many CuAAC reactions proceed efficiently at room temperature, gentle heating (e.g., to 40-60 °C) can sometimes accelerate the reaction, especially with sterically hindered substrates. nih.gov
For SPAAC reactions , which are catalyst-free, the key considerations are:
Strained Alkyne Partner: The reaction rate is primarily determined by the structure of the cyclooctyne. Reagents like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]non-4-yne (BCN) are highly reactive due to their significant ring strain. broadpharm.combroadpharm.com
Solvent and Temperature: Solvent choice can still impact SPAAC kinetics. researchgate.net Studies have shown that micellar catalysis, using surfactants, can accelerate SPAAC rates by concentrating hydrophobic reactants within micelles. nih.gov Temperature also plays a role, with higher temperatures generally leading to faster reactions, as demonstrated by studies monitoring SPAAC reactions from 0°C to 60°C. researchgate.net
PEG Chain Length: The length of the PEG chain can influence the physical properties of the resulting conjugate and, in some cases, the reaction environment. nih.govacs.org While the PEG6 chain in Azido-PEG6-t-butyl ester is relatively short, in polymer grafting studies, longer PEG chains have been shown to sometimes reduce reaction rates due to steric hindrance but also to improve the thermal stability and swelling properties of the final material. nih.govacs.orgmdpi.com
Stereochemical Considerations in Conjugation Reactions
The 1,3-dipolar cycloaddition reaction between the azide of Azido-PEG6-t-butyl ester and an alkyne is a stereospecific process. However, the resulting 1,2,3-triazole ring is planar and achiral. Therefore, the click reaction itself does not introduce new stereocenters at the site of ligation.
Any stereochemistry in the final conjugated product is determined by the pre-existing stereocenters within the molecules being linked (e.g., an amino acid in a peptide or a chiral drug molecule). The Azido-PEG6-t-butyl ester molecule itself is achiral. The flexible and hydrophilic PEG6 linker is not known to induce stereoselectivity in the conjugation process. Its primary role is to act as a spacer and solubilizing agent, and it does not typically participate in stereochemical control of the reaction. The conjugation is regioselective, with CuAAC yielding the 1,4-disubstituted triazole and RuAAC (Ruthenium-catalyzed) yielding the 1,5-disubstituted isomer, while SPAAC often produces a mixture of regioisomers. nih.gov
Analytical Techniques for Reaction Monitoring and Product Validation
A suite of analytical techniques is essential for monitoring the progress of conjugation reactions involving Azido-PEG6-t-butyl ester and for validating the structure and purity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for confirming the covalent structure of the starting material, intermediates, and final products.
For Azido-PEG6-t-butyl ester , characteristic signals in the ¹H NMR spectrum would include:
A singlet around 1.45 ppm corresponding to the nine protons of the tert-butyl group. rsc.org
A complex series of multiplets between approximately 3.5 and 3.8 ppm representing the 24 protons of the PEG backbone. rsc.org
A triplet around 3.38 ppm for the two protons on the carbon adjacent to the azide group. rsc.org
In the ¹³C NMR spectrum, the tert-butyl carbon appears around 28 ppm, the quaternary ester carbon around 80.5 ppm, the carbonyl carbon near 171 ppm, and the PEG backbone carbons in the 67-71 ppm region. rsc.org The carbon attached to the azide group typically resonates around 50.7 ppm. rsc.org
During reaction monitoring, the disappearance of reactant signals (e.g., the alkyne proton) and the appearance of new signals, such as the characteristic proton of the newly formed triazole ring (typically 7.5-8.0 ppm), confirms the progress of the cycloaddition. rsc.org
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for an Azido-PEG-Ester Structure
| Functional Group | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
|---|---|---|
| -C(CH₃)₃ | 1.45 (s, 9H) | 28.1, 80.5 |
| -O-C=O | - | 170.9 |
| PEG Backbone (-CH₂-CH₂-O-) | 3.51 - 3.83 (m, 24H) | 66.9 - 70.7 |
Note: Data is based on a closely related structure, tert-butyl 1-azido-3,6,9,12,15,18-hexaoxahenicosan-21-oate, and serves as a representative example. rsc.org
Mass Spectrometry for Molecular Weight Determination
Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is indispensable for verifying the molecular weight of the starting linker and the final conjugate. frontiersin.org It provides a direct confirmation that the desired conjugation has occurred by detecting the mass of the product, which should equal the sum of the masses of the two reactants. ESI-MS is also used to confirm the successful deprotection of the t-butyl ester group by observing the corresponding mass shift (-56 Da). nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, allowing for the confirmation of the elemental composition of the synthesized molecules. nih.gov
Chromatography for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the final conjugate and separating it from unreacted starting materials or side products. frontiersin.org
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. waters.comnih.gov It is particularly useful in bioconjugation for separating the large, PEGylated protein conjugate from smaller, unreacted linkers or other reagents. nih.govchromatographyonline.com The mobile phase is typically an aqueous buffer. nih.gov
Reversed-Phase HPLC (RP-HPLC): This method separates molecules based on their hydrophobicity. waters.com It can effectively separate the final conjugate from starting materials which often have different polarities. A gradient of an organic solvent (like acetonitrile) in water is typically used as the mobile phase. mq.edu.au
Detection can be achieved using UV absorbance if one of the reactants has a chromophore, or with more universal detectors like an Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID), as the PEG chain itself does not have a strong UV chromophore.
Emerging Research Directions and Future Perspectives
Development of Novel Bioorthogonal Reactions for Azido-PEG6-t-butyl Ester
The azide (B81097) functional group of Azido-PEG6-t-butyl ester makes it a prime candidate for "click chemistry," a class of reactions known for their high selectivity and efficiency under physiological conditions. mdpi.com The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. medchemexpress.combroadpharm.com Researchers are continually seeking to expand the bioorthogonal reaction toolkit. nih.gov
Recent advancements focus on strain-promoted azide-alkyne cycloaddition (SPAAC), which eliminates the need for a cytotoxic copper catalyst, making it more suitable for reactions in living systems. medchemexpress.comresearchgate.net In SPAAC, the azide group of Azido-PEG6-t-butyl ester reacts with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) to form a stable triazole. broadpharm.comcd-bioparticles.netbroadpharm.com The development of new strained alkynes with tuned reactivity and stability is an active area of research, aiming to provide a wider range of reaction kinetics for different biological applications. researchgate.net
Another area of exploration is the Staudinger ligation, a bioorthogonal reaction that occurs between an azide and a phosphine (B1218219). mdpi.comnih.gov This reaction has been employed in "click-to-clear" strategies for antibody-based theranostics, where the cleavage of a radioactive label from an immunoconjugate can improve imaging clarity. mdpi.com The development of novel phosphine reagents compatible with Azido-PEG6-t-butyl ester could further expand the applications of this linker in bioorthogonal cleavage strategies.
High-Throughput Screening and Combinatorial Chemistry with Azido-PEG6-t-butyl Ester Libraries
The modular nature of Azido-PEG6-t-butyl ester makes it an ideal building block for constructing large and diverse chemical libraries for high-throughput screening (HTS). HTS, often combined with combinatorial chemistry, has revolutionized drug discovery by enabling the rapid screening of vast numbers of compounds. issuu.com
Libraries of molecules can be generated by attaching a wide array of chemical entities to the azide or the deprotected carboxylic acid function of the Azido-PEG6-t-butyl ester. The azide group can be readily coupled with a variety of alkyne-containing molecules via click chemistry, while the t-butyl ester can be deprotected to reveal a carboxylic acid, which can then be reacted with a diverse set of amine-containing compounds. medkoo.comaxispharm.com
This combinatorial approach allows for the creation of extensive libraries of, for example, PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. medchemexpress.commedchemexpress.com Azido-PEG6-t-butyl ester can serve as a versatile linker in the synthesis of PROTAC libraries, where one end is attached to a target protein ligand and the other to an E3 ligase ligand. medchemexpress.cominvivochem.cn The PEG6 linker itself offers advantages such as increased solubility and optimized spacing between the two ligands, which is crucial for efficient protein degradation. precisepeg.com
Advanced Applications in Targeted Therapeutics and Diagnostics
The unique properties of Azido-PEG6-t-butyl ester are being leveraged for the development of sophisticated targeted therapeutics and diagnostic agents. Its ability to connect different molecular entities with precision makes it a valuable tool in creating highly specific and effective treatments.
In the realm of targeted drug delivery, this linker is instrumental in the synthesis of antibody-drug conjugates (ADCs). biochempeg.com ADCs are a class of biopharmaceuticals designed to deliver a potent cytotoxic drug specifically to cancer cells by linking it to a monoclonal antibody that targets a tumor-specific antigen. mdpi.com The PEG linker can enhance the hydrophilicity of the ADC, potentially overcoming issues of drug resistance and improving pharmacokinetics. researchgate.net The azide and ester functionalities allow for the controlled attachment of both the antibody and the drug. biochempeg.com
Furthermore, Azido-PEG6-t-butyl ester is being explored in the development of PROTACs for targeted protein degradation. biochempeg.com By using this linker to connect a warhead that binds to a target protein with a ligand for an E3 ligase, researchers can create molecules that selectively destroy disease-causing proteins. medchemexpress.commedchemexpress.com
In diagnostics, the linker can be used to attach imaging agents or reporter molecules to targeting moieties like antibodies or peptides. axispharm.com This enables the development of probes for various imaging modalities and diagnostic assays, allowing for the sensitive and specific detection of biomarkers associated with disease. For instance, it has been used in site-specific labeling strategies to attach fluorophores to proteins for studying protein-protein interactions and enzyme kinetics. axispharm.com
Sustainable and Green Chemistry Approaches in Azido-PEG6-t-butyl Ester Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of chemical compounds. researchgate.net Research in this area for Azido-PEG6-t-butyl ester and related PEG compounds focuses on developing more environmentally friendly synthetic routes.
One key area of focus is the use of greener solvents. Polyethylene (B3416737) glycol (PEG) itself, in its liquid form (e.g., PEG 400), can serve as a non-toxic, biodegradable, and recyclable reaction medium for various organic transformations. researchgate.netresearchgate.net Researchers are exploring the use of such green solvents to replace traditional volatile organic compounds in the synthesis of PEG-containing molecules. researchgate.net Other eco-friendly solvents like water, ionic liquids, and bio-derived solvents such as glycerol (B35011) and ethyl lactate (B86563) are also being investigated for esterification and other reactions relevant to the synthesis of PEG esters. researchgate.netmdpi.com
Another green chemistry approach involves the use of alternative energy sources to drive reactions. Ultrasound-assisted synthesis, for example, has been shown to be an efficient method for producing esters with shorter reaction times, milder conditions, and high yields. tandfonline.com The development of solvent-free reaction conditions, such as solid-solid reactions, is also a promising avenue for the green synthesis of esters. nih.gov These methods reduce waste and energy consumption, aligning with the goals of sustainable chemistry. tandfonline.comnih.gov
The use of less hazardous reagents is another important aspect. For example, research into the synthesis of azido (B1232118) esters has focused on using readily available and less toxic starting materials. researchgate.net
Computational Chemistry and Molecular Modeling of Azido-PEG6-t-butyl Ester Conjugates
Computational chemistry and molecular modeling have become indispensable tools for understanding the behavior of molecules at an atomic level, complementing experimental findings. mdpi.com In the context of Azido-PEG6-t-butyl ester, these techniques are crucial for designing and optimizing its conjugates for various biomedical applications. nih.govnih.gov
Molecular dynamics (MD) simulations, using both all-atom and coarse-grained models, can predict the conformation, structure, and dynamics of PEGylated molecules. mdpi.comnih.gov These simulations provide insights into how the PEG linker influences the properties of the conjugated molecule, such as its interaction with cell membranes, proteins, and other biological entities. mdpi.comresearchgate.net For example, simulations have shown that PEG chains can affect the binding of peptides to lipid bilayers and influence their secondary structure. mdpi.com
These computational approaches are particularly valuable in the rational design of drug delivery systems. nih.govnih.gov By modeling the behavior of Azido-PEG6-t-butyl ester conjugates, researchers can predict how factors like linker length and flexibility will impact the efficacy of a drug. precisepeg.com For instance, in the development of PROTACs, molecular modeling can help optimize the linker to ensure the proper orientation of the target protein and E3 ligase for efficient ubiquitination and degradation. precisepeg.com
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing Azido-PEG6-T-butyl ester with high purity?
- Methodological Answer : Synthesis typically involves coupling PEG6 chains with azide and tert-butyl ester groups via nucleophilic substitution or click chemistry. Purification is critical; use size-exclusion chromatography (SEC) or preparative HPLC to isolate the compound. Monitor reaction progress using thin-layer chromatography (TLC) or LC-MS. Ensure anhydrous conditions to prevent hydrolysis of the tert-butyl ester .
- Key Considerations : Optimize molar ratios of reactants (e.g., PEG6 diol, tert-butyl bromoacetate, sodium azide) to minimize side products. Confirm purity (>95%) via H NMR (e.g., azide proton at ~3.3 ppm) and mass spectrometry .
Q. How can researchers confirm the presence of the azide functional group in Azido-PEG6-T-butyl ester?
- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to detect the characteristic azide stretch (~2100 cm). Alternatively, perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction with a terminal alkyne (e.g., propargyl alcohol) and analyze the product via LC-MS or C NMR for triazole formation .
- Validation : Compare spectra with reference compounds or computational simulations (e.g., Gaussian software) to rule out overlapping peaks from PEG chains .
Q. What are the recommended handling and storage protocols for Azido-PEG6-T-butyl ester in laboratory settings?
- Methodological Answer : Store at -20°C under inert gas (argon/nitrogen) to prevent azide degradation. Use amber vials to avoid light-induced decomposition. During handling, wear nitrile gloves, safety goggles, and a lab coat. Avoid contact with reducing agents (e.g., dithiothreitol) to prevent azide reduction .
- Safety Note : Conduct a risk assessment for azide stability under experimental conditions (e.g., elevated temperatures during conjugation reactions) .
Advanced Research Questions
Q. How can experimental design principles (e.g., Taguchi method) optimize reaction conditions for Azido-PEG6-T-butyl ester synthesis?
- Methodological Answer : Use orthogonal arrays (e.g., L9 Taguchi design) to test variables like catalyst concentration, temperature, and solvent polarity. Apply ANOVA to identify significant factors (e.g., catalyst type contributes 77.5% variance in yield, as shown in rapeseed methyl ester studies). Validate optimized conditions with triplicate runs to ensure reproducibility .
- Data Analysis : Calculate signal-to-noise (S/N) ratios to prioritize parameters maximizing yield. For example, potassium hydroxide may outperform sodium hydroxide in esterification steps .
Q. How should researchers address solubility discrepancies of Azido-PEG6-T-butyl ester in aqueous vs. organic solvents?
- Methodological Answer : Perform a Hansen solubility parameter (HSP) analysis to identify optimal solvents. For aqueous solubility, use co-solvents (e.g., DMSO:water mixtures) or PEGylation-mediated hydrophilicity. Characterize aggregation via dynamic light scattering (DLS) if turbidity occurs. Compare results with PEG chain length analogs (e.g., Azido-PEG4 vs. PEG10 derivatives) to isolate PEG6-specific effects .
- Troubleshooting : If precipitation occurs during bioconjugation, adjust pH (neutral to slightly basic) or use surfactant additives (e.g., Tween-20) .
Q. What strategies resolve contradictory NMR data between theoretical predictions and experimental results for Azido-PEG6-T-butyl ester?
- Methodological Answer : Re-examine sample preparation (e.g., deuteration level of solvent, residual protons). Use 2D NMR (COSY, HSQC) to assign overlapping PEG backbone signals. Compare with computational models (e.g., ChemDraw NMR prediction) to identify anomalies. If tert-butyl ester hydrolysis is suspected, confirm via H NMR (loss of tert-butyl peak at ~1.4 ppm) .
- Case Study : A 0.1 ppm shift in azide-proton resonance could indicate hydrogen bonding with PEG ether oxygens; validate with variable-temperature NMR .
Q. How to design experiments assessing Azido-PEG6-T-butyl ester’s stability under physiological conditions for drug delivery applications?
- Methodological Answer : Simulate physiological conditions (pH 7.4, 37°C) in phosphate-buffered saline (PBS). Monitor degradation via LC-MS over 24–72 hours. Compare hydrolysis rates of tert-butyl ester vs. azide stability. For in vitro validation, use fluorescent probes (e.g., Cy5.5-labeled analogs) to track cellular uptake and retention .
- Statistical Approach : Apply kinetic modeling (e.g., first-order decay) to derive half-life. Use t-tests to compare stability across PEG chain lengths .
Q. What advanced techniques validate the efficiency of Azido-PEG6-T-butyl ester in bioconjugation reactions?
- Methodological Answer : Quantify conjugation efficiency using MALDI-TOF MS to detect mass shifts (e.g., + PEG6 + target molecule). For kinetic studies, employ stopped-flow spectroscopy to measure reaction rates. Validate bond integrity via X-ray crystallography or cryo-EM if conjugating to proteins .
- Quality Control : Include negative controls (e.g., reactions without copper catalyst for CuAAC) to confirm specificity. Use SDS-PAGE to assess protein-polymer conjugate purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
